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Compound of Interest

Compound Name: 3-Chloroheptane

Cat. No.: B1620029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 3-chloroheptane
with established computational models. By presenting a side-by-side analysis of physical

properties and spectroscopic data, this document aims to bridge the gap between empirical

measurements and theoretical predictions, offering valuable insights for molecular modeling,

drug design, and chemical process development.

Correlation of Physicochemical Properties
The accurate prediction of a molecule's physical and chemical properties is a cornerstone of

computational chemistry. This section compares experimentally determined physicochemical

properties of 3-chloroheptane with values obtained from computational methods. While

specific computational studies detailing the models used for 3-chloroheptane are not readily

available in the published literature, the predicted values presented here are derived from

established models used for small organic molecules.

Table 1: Comparison of Experimental and Computationally Predicted Physicochemical

Properties of 3-Chloroheptane
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Property Experimental Value
Computational
Model

Predicted Value

Molecular Weight 134.65 g/mol [1] - 134.65 g/mol [1]

Boiling Point
150 °C at 760

mmHg[2]
Not Specified Not Available

Melting Point -69.5 °C (estimate)[2] Not Specified Not Available

Density 0.864 g/cm³[2] Not Specified Not Available

Refractive Index 1.4228[2] Not Specified Not Available

XLogP3 - XLogP3 3.0 3.6[1]

Spectroscopic Data: A Comparative Analysis
Spectroscopic techniques are fundamental in elucidating the structure of molecules. This

section compares experimental spectroscopic data for 3-chloroheptane with predictions from

computational models. Due to the limited availability of published, viewable spectra for 3-
chloroheptane, data for the closely related isomer, 1-chloroheptane, is included for

comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While a specific computational study detailing the prediction of 3-chloroheptane's

NMR spectra was not found, general methods such as Density Functional Theory (DFT) with

the GIAO (Gauge-Independent Atomic Orbital) method are commonly used for this purpose.

Table 2: Experimental vs. Predicted ¹³C NMR Chemical Shifts (δ) for 3-Chloroheptane
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Carbon Position
Experimental δ
(ppm)

Computational
Model

Predicted δ (ppm)

C1 Data not available DFT/GIAO (Typical)
Not explicitly

calculated

C2 Data not available DFT/GIAO (Typical)
Not explicitly

calculated

C3 Data not available DFT/GIAO (Typical)
Not explicitly

calculated

C4 Data not available DFT/GIAO (Typical)
Not explicitly

calculated

C5 Data not available DFT/GIAO (Typical)
Not explicitly

calculated

C6 Data not available DFT/GIAO (Typical)
Not explicitly

calculated

C7 Data not available DFT/GIAO (Typical)
Not explicitly

calculated

Note: Specific experimental and predicted ¹³C NMR data for 3-chloroheptane were not

available in the searched literature. PubChem cites a ¹³C NMR spectrum from an academic

journal, but the spectral data is not provided.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. While an experimental IR spectrum for 3-chloroheptane
was not found, a spectrum for 1-chloroheptane is available from the NIST WebBook and can

serve as a reference.[3] Computational methods for predicting IR spectra often involve ab initio

calculations to determine vibrational frequencies.

Table 3: Key Experimental IR Absorptions for 1-Chloroheptane and Predicted Vibrational

Modes
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Experimental
Wavenumber
(cm⁻¹) (1-
Chloroheptane)

Vibrational Mode
Computational
Model

Predicted
Wavenumber
(cm⁻¹)

~2900-3000 C-H stretch Ab initio (Typical)
Not explicitly

calculated

~1460 C-H bend Ab initio (Typical)
Not explicitly

calculated

~650-750 C-Cl stretch Ab initio (Typical)
Not explicitly

calculated

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The Kovats retention index, a parameter derived from gas chromatography-

mass spectrometry (GC-MS), is available for 3-chloroheptane.

Table 4: Experimental Mass Spectrometry Data for 3-Chloroheptane

Parameter Experimental Value
Computational
Model

Predicted Value

Molecular Ion (M⁺) Data not available -
134.0862 (Exact

Mass)[1]

Kovats Retention

Index (Standard

Polar)

1057, 1074, 1069,

1076, 1078[1]
Not Applicable Not Applicable

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are crucial for

reproducibility and comparison.
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Boiling Point Determination: The boiling point of a liquid is typically determined by distillation.

The substance is heated in a distillation apparatus, and the temperature at which the liquid and

vapor phases are in equilibrium is recorded as the boiling point. The atmospheric pressure

must be recorded as the boiling point is pressure-dependent.

NMR Spectroscopy: A small amount of the purified 3-chloroheptane sample is dissolved in a

deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are

then acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per

million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: For a liquid sample like 3-chloroheptane, an IR spectrum can be

obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and

analyzing it using an FT-IR spectrometer. The instrument measures the absorption of infrared

radiation as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS) for Kovats Retention Index: The Kovats

retention index is determined by analyzing the sample on a gas chromatograph with a specific

column (e.g., a standard polar column). The retention time of the analyte is compared to the

retention times of a series of n-alkane standards run under the identical chromatographic

conditions.

Workflow for Correlating Experimental and
Computational Data
The process of correlating experimental data with computational models is a cyclical workflow

that enhances our understanding of molecular properties and improves the accuracy of

predictive models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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